Product packaging for 2,6-Diethyl-4-methylphenol(Cat. No.:CAS No. 35050-88-5)

2,6-Diethyl-4-methylphenol

Cat. No.: B13729533
CAS No.: 35050-88-5
M. Wt: 164.24 g/mol
InChI Key: HFVTUNMAGWBDGI-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-methylphenol is a synthetic phenolic compound of significant interest in chemical and materials science research. As an alkylated phenol, its primary research value lies in its potential antioxidant properties. Similar phenolic compounds, such as the well-studied 2,6-di-tert-butyl-4-methylphenol (BHT), function by donating a hydrogen atom to neutralize free radicals, thereby inhibiting the autoxidation chain reaction in various substrates . This mechanism is crucial in studies focused on stabilizing organic materials, including polymers, fuels, and lubricants, against oxidative degradation . Researchers utilize this compound in the development of new stabilizers and antioxidants, investigating the structure-activity relationship of the ethyl substituents on the phenolic ring. It also serves as a valuable precursor or intermediate in organic synthesis, particularly in the preparation of more complex molecules with tailored properties for advanced material applications. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B13729533 2,6-Diethyl-4-methylphenol CAS No. 35050-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35050-88-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,6-diethyl-4-methylphenol

InChI

InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3

InChI Key

HFVTUNMAGWBDGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)C

Origin of Product

United States

Nomenclature, Structural Attributes, and Stereochemical Considerations of 2,6 Diethyl 4 Methylphenol

Systematic IUPAC Nomenclature and Common Designations of 2,6-Diethyl-4-methylphenol

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. nih.gov This name precisely describes the molecular structure: a phenol (B47542) ring substituted with two ethyl groups at positions 2 and 6, and a methyl group at position 4.

Commonly, it may be referred to by its CAS Registry Number, 35050-88-5. nih.govchemsrc.com Other synonyms include Phenol, 2,6-diethyl-4-methyl-. nih.gov

Identifier TypeValue
IUPAC Name This compound nih.gov
CAS Number 35050-88-5 nih.govchemsrc.com
Molecular Formula C11H16O nih.govchemsrc.com
Molecular Weight 164.24 g/mol nih.govchemsrc.com
SMILES CCC1=CC(=CC(=C1O)CC)C nih.gov
InChI InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3 nih.gov

Analysis of Aromaticity and Electronic Delocalization within the Phenolic Core of this compound

The core of this compound is a benzene (B151609) ring, which is inherently aromatic. This aromaticity arises from the cyclic, planar arrangement of six sp²-hybridized carbon atoms, each contributing one p-orbital to a delocalized π-electron system containing six electrons, in accordance with Hückel's rule.

The substituents on the phenol ring—a hydroxyl group, two ethyl groups, and a methyl group—influence the electronic properties of the aromatic core. The hydroxyl (-OH) group is a powerful activating group due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring. byjus.comlibretexts.orglibretexts.org This increases the electron density of the ring, particularly at the ortho and para positions. byjus.comlibretexts.orglibretexts.org

The ethyl and methyl groups are alkyl groups, which are weakly electron-donating through an inductive effect. This further enhances the electron density of the aromatic ring. In this compound, the hydroxyl group's activating effect is reinforced by the inductive effects of the three alkyl substituents. The delocalization of the oxygen lone pair stabilizes the phenolate (B1203915) anion that would form upon deprotonation, contributing to the acidic character of phenols compared to alcohols. libretexts.orglibretexts.org Studies on substituted phenols show that the π-electron delocalization, a measure of aromaticity, is affected by the nature and position of the substituents. d-nb.inforesearchgate.net

Conformational Analysis of the Ethyl and Methyl Substituents in this compound

The ethyl and methyl substituents in this compound are not static and can adopt various conformations due to rotation around their single bonds.

Methyl Group: The methyl group at the para position is relatively free to rotate about the C-C single bond connecting it to the benzene ring.

Implications of Steric Hindrance at the Ortho-Positions of this compound

The presence of two ethyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group creates significant steric hindrance. This steric bulk has several important implications:

Shielding of the Hydroxyl Group: The ethyl groups physically obstruct access to the hydroxyl group. This can hinder intermolecular interactions, such as hydrogen bonding, and can affect the reactivity of the hydroxyl group in chemical reactions. google.com For instance, the synthesis of derivatives involving the hydroxyl group might be more challenging compared to less hindered phenols. conicet.gov.ar

Influence on Reactivity: The steric hindrance can influence the regioselectivity of reactions involving the aromatic ring. While the hydroxyl group directs electrophilic substitution to the ortho and para positions, the bulky ethyl groups at the ortho positions may favor substitution at the less hindered available positions.

Impact on Antioxidant Activity: In related sterically hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), the steric hindrance around the hydroxyl group is crucial for its antioxidant properties. atamanchemicals.com It allows the phenolic proton to be donated to a radical, while the resulting phenoxy radical is stabilized by the bulky ortho substituents, preventing it from participating in further chain reactions. atamanchemicals.com A similar effect can be anticipated for this compound.

Theoretical Insights into Intramolecular Interactions in this compound

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), can provide insights into the intramolecular interactions within this compound.

Intramolecular Hydrogen Bonding: While less common in simple phenols, the specific orientation of the ortho-ethyl groups could potentially allow for weak intramolecular hydrogen bonding between the hydroxyl proton and the π-electron system of one of the ethyl group's C-C bonds, or C-H···O interactions. However, in similar systems, the hydroxyl group often orients away from the bulky ortho substituents. researchgate.net In some substituted phenols with ortho groups capable of accepting a hydrogen bond, strong intramolecular hydrogen bonding is observed. tandfonline.com

Advanced Synthetic Methodologies for 2,6 Diethyl 4 Methylphenol

Electrophilic Alkylation Strategies for Phenolic Ring Functionalization

Electrophilic alkylation of a phenolic ring is a fundamental approach to introduce alkyl groups onto an aromatic nucleus. wiley-vch.de For the synthesis of 2,6-diethyl-4-methylphenol, the starting material is typically 4-methylphenol (p-cresol). The primary challenge lies in achieving high regioselectivity for alkylation at the two ortho-positions to the hydroxyl group while avoiding side reactions and the formation of other isomers. wiley-vch.de

The classical Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. rsc.orgnih.gov In the context of synthesizing this compound, this involves the ethylation of p-cresol (B1678582). An analogous industrial process is the synthesis of Butylated Hydroxytoluene (BHT), where p-cresol is reacted with isobutylene (B52900) using sulfuric acid as a catalyst to produce 2,6-di-tert-butyl-4-methylphenol. atamanchemicals.com

A similar strategy can be applied for this compound, using ethylene (B1197577) as the alkylating agent and a strong acid catalyst. However, traditional Friedel-Crafts alkylations often suffer from several drawbacks, including the use of corrosive and environmentally hazardous catalysts like AlCl₃, low regioselectivity, and the potential for polyalkylation because the alkylated product is often more reactive than the starting material. wiley-vch.de Careful optimization of reaction parameters such as temperature, pressure, and catalyst choice is crucial to direct the reaction towards the desired 2,6-disubstituted product.

To overcome the limitations of classical Friedel-Crafts reactions, significant research has focused on developing heterogeneous and more selective catalytic systems. These approaches often provide better control over regioselectivity and are more environmentally benign.

One effective method is the use of metal phenoxide catalysts. For instance, aluminum phenoxide, prepared from phenol (B47542) and aluminum, can catalyze the ortho-alkylation of phenols with high selectivity. google.com This process, when applied to p-cresol with ethylene, can preferentially yield the 2,6-diethyl derivative. The reaction is typically carried out at high temperatures and pressures.

Solid acid catalysts are particularly promising for gas-phase alkylation reactions, which can minimize solvent waste. unl.edu.ar Various materials have been investigated for the alkylation of cresols and phenols.

Zeolites: Zeolites like HZSM5 and HMCM22 have been studied for the gas-phase ethylation of phenol with ethanol. unl.edu.ar While some zeolites can be tailored for para-selectivity, others can favor ortho-alkylation, depending on their pore structure and acid site distribution. unl.edu.ar

Metal Oxides: Mixed metal oxides, such as iron-chromium based catalysts, have demonstrated high activity and selectivity for the ortho-methylation of phenol in the gas phase. nih.govresearchgate.net A similar principle can be applied to ethylation, where the catalyst's surface properties guide the alkylating agent to the positions ortho to the hydroxyl group. For example, reacting phenol with ethylene over an alumina (B75360) catalyst can yield a mixture of 2-ethylphenol (B104991) and 2,6-diethylphenol (B86025). google.com

Supported Heteropoly Acids: Nanosized silica-supported 12-tungstophosphoric acid (TPA/SiO₂) has been shown to be a highly active and stable catalyst for the liquid-phase alkylation of p-cresol with tert-butanol. mdpi.com This type of catalyst could be adapted for ethylation, offering high conversion rates and selectivity under optimized conditions. mdpi.com

The table below summarizes findings from various catalytic systems applicable to phenol alkylation.

Interactive Data Table: Catalytic Systems for Phenol Alkylation

Catalyst SystemReactantsPhaseTemperature (°C)Key Findings & SelectivityReference
Aluminum PhenoxidePhenol, EthyleneLiquid300-340High selectivity for ortho-alkylation, producing 2,6-diethylphenol. google.com
Alumina (F-3)Phenol, EthyleneLiquid~500Yields mainly a mixture of 2-ethylphenol and 2,6-diethylphenol. google.com
Zeolite HMCM22Phenol, EthanolGas250Achieved 40% yield of p-ethylphenol, demonstrating shape selectivity. unl.edu.ar
Iron-Chromium OxidePhenol, Methanol (B129727)Gas (Fluidized Bed)350>90% phenol conversion with >85% selectivity to 2,6-dimethylphenol (B121312). nih.govresearchgate.net
TPA/SiO₂ (25%)p-Cresol, tert-ButanolVapor140>90% p-cresol conversion with 92% selectivity to 2-tert-butyl-p-cresol. mdpi.com
Supported Ionic Liquidp-Cresol, tert-ButanolLiquid11065% p-cresol conversion with 76% selectivity to 2-tert-butyl-p-cresol. longdom.org

Regioselective Synthesis of this compound from Precursor Molecules

An alternative to direct alkylation is the construction of the target molecule from acyclic or cyclic precursors, which can offer superior control over the final substitution pattern.

This strategy involves creating a substituted cyclohexenone intermediate which is subsequently aromatized to the desired phenol. A patented method describes a novel synthetic route that begins with the condensation of ethyl 2-ethyl-3-oxohexanoate and 2-methylacrolein in the presence of a base like sodium hydroxide. patsnap.com This reaction forms the intermediate 2,6-diethyl-4-methyl-2-cyclohexenone. patsnap.com

The crucial final step is the aromatization of this cyclohexenone intermediate. This is a dehydrogenation reaction that converts the six-membered ring into an aromatic phenol. patsnap.com The catalytic dehydrogenation of cyclohexenones and related compounds to phenols is a well-established transformation that can be achieved using various catalysts, such as palladium on carbon (Pd/C), often under inert conditions at elevated temperatures. nih.govacs.org The stability of the dienol intermediate on the catalyst surface plays a key role in the efficiency of the aromatization process. acs.org This multi-step pathway provides a high degree of regioselectivity, as the positions of the substituents are fixed during the initial condensation step. patsnap.com

Building the aromatic ring from acyclic precursors through cyclization is a powerful strategy in organic synthesis. The method described in a patent patsnap.com is a prime example, where an intermolecular condensation reaction between an open-chain ketoester and an unsaturated aldehyde is used to construct the cyclic core of the target molecule. The reaction between ethyl 2-ethyl-3-oxohexanoate and 2-methylacrolein is a cyclization that directly establishes the carbon skeleton of 2,6-diethyl-4-methyl-2-cyclohexenone. patsnap.com

More broadly, various cycloaromatization protocols have been developed to create highly substituted phenols from acyclic starting materials. nih.govacs.org For instance, the treatment of specifically designed propargylic ethers with a base can trigger an electrocyclization followed by a proton transfer to yield polysubstituted phenol derivatives in high yields. nih.govacs.org While not yet specifically reported for this compound, these advanced methods highlight the potential for designing custom syntheses of complex phenols with complete regiochemical control. oregonstate.edu

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, avoid hazardous materials, and improve energy efficiency. A key area of improvement is replacing traditional homogeneous catalysts with recyclable, heterogeneous alternatives.

The use of solid acid catalysts such as zeolites unl.edu.ar, supported heteropoly acids mdpi.com, and metal oxides nih.gov in alkylation reactions is a significant step towards greener synthesis. These catalysts offer several advantages over conventional Lewis acids like AlCl₃:

Reduced Waste: They are non-corrosive and can be easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous workups that generate large volumes of waste.

Recyclability: Solid catalysts can often be regenerated and reused multiple times, improving process economics and reducing environmental impact. longdom.org

Safety: They are generally less hazardous to handle than strong, corrosive acids.

The development of gas-phase alkylation processes using catalysts like iron-chromium oxides or zeolites further enhances the green credentials of the synthesis by eliminating the need for organic solvents. unl.edu.arnih.gov Similarly, the use of supported ionic liquids as catalysts for p-cresol alkylation has shown promise, combining the benefits of high activity with the potential for catalyst recovery and reuse. longdom.org Another green approach involves using copper(I) chloride in methanol for methoxylation reactions, which can be performed in an autoclave and allows for the recovery of the solvent and catalyst. chemicalbook.com These methodologies pave the way for more sustainable industrial production of hindered phenols.

Solvent-Free Synthetic Protocols for this compound

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify product purification, and lower operational costs. In the context of producing alkylated phenols, solvent-free conditions are achieved by using one of the reactants in excess to act as the reaction medium or by running the reaction in the melt phase.

For the alkylation of cresols, this approach has been successfully investigated. semanticscholar.org The reaction can be performed by heating a mixture of the phenolic substrate and the alkylating agent with a suitable catalyst under autogenous pressure. semanticscholar.org In a typical procedure analogous to the synthesis of this compound, p-cresol would be reacted with ethylene gas in a pressure reactor without any additional solvent. google.com Strong acid ion-exchange resins have proven effective as catalysts in such solvent-free systems, demonstrating high reactivity and selectivity while allowing for easy separation from the product mixture. semanticscholar.org The main factors controlling the reaction's success are the catalyst concentration, the molar ratio of reactants, reaction temperature, and time. semanticscholar.org

ParameterConditionRationale / OutcomeSource
Reaction Type Solvent-Free AlkylationReduces waste, simplifies purification, environmentally benign. semanticscholar.org
Reactants m-cresol, Isopropyl AlcoholAnalogous to p-cresol and ethylene. semanticscholar.org
Catalyst Strong Acid ResinHeterogeneous catalyst, easily separable and recyclable. semanticscholar.org
Heating Conventional or MicrowaveMicrowave irradiation can significantly reduce reaction times. semanticscholar.org
Pressure Autogenous / Low PressureReactions are often conducted in sealed, pressure-resistant reactors. google.com

This interactive table summarizes typical conditions for analogous solvent-free phenol alkylation reactions.

Utilization of Sustainable Catalytic Systems in this compound Production

The move towards sustainable manufacturing has driven the replacement of traditional homogeneous catalysts, such as corrosive liquid acids (e.g., H₂SO₄) and moisture-sensitive Lewis acids (e.g., AlCl₃), with recyclable and more environmentally benign solid acid catalysts. rsc.org For the ortho-alkylation of phenols to produce compounds like this compound, zeolites and modified metal oxides are prominent sustainable options.

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with well-defined microporous structures, which impart shape-selectivity to catalytic reactions. researchgate.net Various zeolites, including HZSM-5, H-Beta, MCM-22, and modified Y-zeolites, have been extensively studied for phenol alkylation. researchgate.netscispace.comconicet.gov.ar The pore dimensions of the zeolite can influence the product distribution; for instance, narrow-channel zeolites can favor the formation of the less bulky p-alkylated product, whereas wider-pore zeolites may allow for the formation of the ortho-alkylated product. researchgate.net For the synthesis of this compound, a catalyst that favors ortho-alkylation is required. Modified Y-zeolites have been shown to be effective for the ortho-alkylation of p-cresol, demonstrating high conversion rates at relatively low temperatures under normal pressure. scispace.com

Modified γ-Alumina (γ-Al₂O₃) Catalysts: Gamma-alumina is a widely used catalyst and support material due to its high surface area and favorable mechanical properties. semanticscholar.orgthepharmajournal.com For phenol alkylation, its catalytic performance can be significantly enhanced through modification. semanticscholar.orgmdpi.com For example, supporting potassium sulphate on γ-alumina has been found to create a highly selective catalyst for the ortho-alkylation of phenol. researchgate.net Such catalysts are inexpensive and can operate stably across a range of temperatures, yielding high selectivity for the desired ortho-alkylated products with low coke formation. researchgate.net

Catalyst SystemKey AdvantagesRelevant Findings in Phenol AlkylationSource(s)
Modified Y-Zeolite High activity, shape-selectivity, operates at atmospheric pressure.High conversion of p-cresol with good selectivity for the ortho-alkylated product. scispace.com
Zeolite H-MCM-22 Unique pore structure, high density of Brønsted acid sites.Favorable for producing p-cresol, but modifications can alter selectivity. researchgate.netresearchgate.net
γ-Alumina based Inexpensive, stable, high surface area.Can be modified (e.g., with alkali or other metals) to achieve high selectivity for ortho-alkylation. semanticscholar.orgresearchgate.net
Heteropolyacids (e.g., TPA) on Silica Strong Brønsted acidity, high activity.Enhanced Brønsted acidity after steam treatment improves catalytic activity for p-cresol alkylation. mdpi.com

This interactive table compares various sustainable catalyst systems used in analogous phenol alkylation processes.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires careful optimization of reaction parameters and process design to ensure safety, efficiency, and economic viability. environmentclearance.nic.in The primary method, Friedel-Crafts alkylation of p-cresol with ethylene, involves several critical variables.

Key Optimization Parameters:

Temperature: Reaction temperature significantly influences both the rate of reaction and the selectivity. Higher temperatures can increase the rate but may also lead to undesirable side reactions, such as dealkylation or the formation of isomers and poly-alkylated byproducts. For analogous phenol alkylations, temperatures typically range from 70°C to over 300°C depending on the catalyst and pressure. nih.govresearchgate.net

Pressure: When using a gaseous alkylating agent like ethylene, pressure is a critical parameter for maintaining a sufficient concentration of the reactant in the liquid phase to drive the reaction forward.

Reactant Molar Ratio: The ratio of p-cresol to ethylene must be carefully controlled. An excess of the phenolic substrate can help to maximize the utilization of the ethylene and can sometimes prevent over-alkylation.

Catalyst Loading and Activity: The amount of catalyst affects the reaction rate. Optimizing the loading is a balance between achieving a desirable reaction time and minimizing cost and potential downstream contamination. The catalyst must also maintain its activity over multiple cycles for the process to be economical. researchgate.net

Continuous Flow Processing for Scale-Up: Modern chemical manufacturing increasingly employs continuous flow technology over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. nih.gov Continuous flow synthesis of alkylated phenols offers several advantages:

Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing thermal runaways and improving selectivity. researchgate.net

Increased Efficiency and Productivity: Continuous operation can lead to higher throughput and more consistent product quality compared to batch-to-batch variations. nih.gov

In a continuous flow setup for this compound production, streams of p-cresol and ethylene would be mixed and passed through a heated reactor tube packed with a solid-acid catalyst (e.g., a zeolite or modified alumina). nih.gov The residence time, flow rate, temperature, and pressure can be precisely controlled to optimize the yield and purity of the final product.

Mechanistic Investigations of Key Steps in this compound Synthesis

The synthesis of this compound via the acid-catalyzed alkylation of p-cresol with ethylene proceeds through a Friedel-Crafts alkylation mechanism. rsc.org Theoretical and experimental studies on analogous systems have elucidated the key steps involved. acs.orgpnnl.govunive.it

The mechanism can be detailed in the following steps:

Generation of the Electrophile: The reaction is initiated by the acid catalyst (H⁺), which protonates an ethylene molecule to form a highly reactive ethyl carbocation (CH₃CH₂⁺). This carbocation is the primary electrophile. pnnl.gov

First Electrophilic Aromatic Substitution (Ortho-Alkylation): The electron-rich aromatic ring of p-cresol acts as a nucleophile. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Since the para position is already occupied by the methyl group, the electrophilic attack by the ethyl carbocation occurs at one of the ortho positions (C2 or C6). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation to Form Mono-alkylated Product: A base (which can be another molecule of p-cresol or the catalyst's conjugate base) removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and yielding the mono-alkylated intermediate, 2-ethyl-4-methylphenol (B1266017).

Second Alkylation: The process repeats. The remaining ortho position on 2-ethyl-4-methylphenol is still activated and available for a second electrophilic attack. A new ethyl carbocation, generated from another molecule of ethylene, attacks the C6 position, leading to the formation of another arenium ion intermediate.

Final Deprotonation: Deprotonation of the second arenium ion restores aromaticity, yielding the final product, this compound, and regenerating the acid catalyst (H⁺).

An alternative pathway involving initial O-alkylation to form an ethyl phenyl ether intermediate, followed by an intramolecular rearrangement (Fries rearrangement) to the C-alkylated product, has also been proposed. acs.orgresearchgate.net However, in-situ studies on similar systems suggest that for phenol alkylation with olefins over solid acids, the direct C-alkylation pathway via a carbocation electrophile is dominant, especially after the initial dehydration of any alcohol co-reactants or impurities. pnnl.gov

Derivatization Chemistry and Functionalization Strategies of 2,6 Diethyl 4 Methylphenol

O-Functionalization Reactions of the Hydroxyl Group in 2,6-Diethyl-4-methylphenol

The hydroxyl group of this compound, while sterically hindered, can undergo a variety of chemical transformations to yield valuable derivatives. These reactions typically involve the conversion of the phenolic proton or the entire hydroxyl group into a new functional group, leading to the formation of ethers, esters, carbamides, and other derivatives.

Synthesis of Ether Derivatives of this compound

The conversion of the phenolic hydroxyl group into an ether is a common functionalization strategy. The Williamson ether synthesis is a widely employed and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. wikipedia.orgyoutube.com

For a sterically hindered phenol (B47542) like this compound, the first step involves deprotonation with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. libretexts.org This phenoxide is a potent nucleophile. The subsequent SN2 reaction is most effective with primary alkyl halides, as steric hindrance can impede the backside attack required for the mechanism. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more likely to undergo elimination reactions as a competing pathway. wikipedia.org

A general scheme for the synthesis of ether derivatives from this compound is presented below.

Reaction Scheme for Williamson Ether Synthesis

Williamson Ether Synthesis of this compound. The phenol is first deprotonated by a base like sodium hydride to form a phenoxide. The phenoxide then acts as a nucleophile, attacking a primary alkyl halide (R-X) in an SN2 reaction to form the corresponding ether derivative and a sodium halide salt.
Reactant 1ReagentReactant 2ProductReaction Type
This compound1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)Primary Alkyl Halide2,6-Diethyl-4-methyl-1-(alkoxy)benzeneWilliamson Ether Synthesis (SN2)

Table 1: General protocol for the synthesis of ether derivatives of this compound.

Esterification and Carbamide Formation from this compound

Esterification of this compound can be achieved through reaction with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. The Schotten-Baumann reaction, for instance, involves the use of an acyl chloride in the presence of an aqueous base to form the corresponding phenyl ester. wikipedia.org

Carbamides, also known as carbamates, are derivatives of carbamic acid and represent an important class of compounds. researchgate.net The synthesis of carbamates from phenols can be accomplished through several routes. One common method involves the reaction of the phenol with an isocyanate (R-N=C=O). This reaction is an addition of the phenolic hydroxyl group across the N=C bond of the isocyanate. Another route involves reacting the phenol with phosgene (B1210022) (COCl2) to form a chloroformate, which is then treated with an amine. google.com A patent describes the preparation of various insecticidal carbamates, including the methylcarbamate of the structurally similar 2,6-di-tert-butyl-4-methylphenol, highlighting the viability of this reaction for sterically hindered phenols. google.com

General Routes to Carbamide (Carbamate) Synthesis

Starting MaterialReagent(s)IntermediateProduct
This compoundIsocyanate (R-NCO)-2,6-Diethyl-4-methylphenyl R-carbamate
This compound1. Phosgene (COCl2)2. Amine (RNH2)2,6-Diethyl-4-methylphenyl chloroformate2,6-Diethyl-4-methylphenyl R-carbamate

Table 2: Common synthetic pathways for the formation of carbamides from this compound.

Phosphorylation and Sulfonation of this compound

The hydroxyl group of phenols can also be converted into phosphate (B84403) or sulfonate esters. Phosphorylation can be achieved by reacting the phenol with a phosphorylating agent like phosphorus oxychloride (POCl3) or a substituted chlorophosphate in the presence of a base. These organophosphate derivatives have applications in various fields. For instance, the nitration of tri-m-tolyl phosphate is used as a method to selectively produce nitrophenol derivatives. oup.com

Similarly, sulfonate esters can be prepared by reacting the phenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate and mesylate groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to further functionalize the molecule.

Aromatic Ring Functionalization of this compound

Electrophilic aromatic substitution is a key class of reactions for functionalizing the benzene (B151609) ring of phenols. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this compound, both ortho positions are occupied by ethyl groups and the para position is occupied by a methyl group. This substitution pattern significantly influences the outcome of further ring functionalization.

Halogenation Reactions of this compound

The halogenation of phenols with chlorine or bromine is typically a rapid reaction that can lead to polysubstitution. wikipedia.org For this compound, the available positions for substitution are the two meta positions (positions 3 and 5). Due to the steric bulk of the ortho ethyl groups, electrophilic attack at these meta positions would be expected. However, the strong ortho, para-directing nature of the hydroxyl group means that substitution at the meta positions is generally unfavorable unless harsh reaction conditions are employed. Information specifically detailing the direct halogenation of this compound is limited, but related compounds like 2,6-diethyl-4-methylaniline (B1582614) can be converted to 2,6-diethyl-4-methyl bromobenzene (B47551) via diazotization followed by a Sandmeyer-type reaction. oriprobe.comgoogle.com

Nitration and Amination Pathways for this compound

Nitration

The nitration of sterically hindered 2,6-dialkylphenols presents unique challenges. Conventional nitrating agents, such as mixed nitric and sulfuric acids, can lead to dealkylation or the formation of tars and resins. google.com However, specific conditions have been developed for the selective nitration of these compounds. A patented process describes the nitration of 2,6-dialkyl phenols using 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at temperatures between 0 and 40°C. google.com

In the case of this compound, the para position is blocked by a methyl group. Nitration of similar 2,6-dialkyl-4-methylphenols often proceeds via an ipso-attack, where the nitronium ion (NO2+) adds to the carbon atom already bearing the methyl group. This can lead to the formation of a nitrocyclohexa-2,4-dienone intermediate, which may subsequently rearrange. cdnsciencepub.com Studies on 2,6-dimethylphenol (B121312) show the formation of both 2,6-dimethyl-4-nitrophenol (B181267) and a 6-nitrocyclohexa-2,4-dienone intermediate. cdnsciencepub.com For this compound, nitration is expected to occur at the 4-position via displacement of the methyl group or potentially at the meta-positions under forcing conditions.

Amination

Direct electrophilic amination of a phenol ring is not a standard transformation. However, aminomethylation can be achieved via the Mannich reaction. wikipedia.org This reaction involves the condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine (or ammonia) to introduce an aminomethyl group onto the aromatic ring. adichemistry.com Phenols are excellent substrates for the Mannich reaction, which proceeds via electrophilic aromatic substitution by an iminium ion generated in situ from the aldehyde and amine. acs.org

For this compound, the reaction would be expected to occur at the meta positions (3 and 5), as the ortho and para positions are blocked. The reaction introduces a basic side chain onto the phenol structure, creating a "Mannich base." wikipedia.org

Formylation and Acylation of the Aromatic Ring of this compound

The introduction of formyl (-CHO) and acyl (-COR) groups onto the aromatic ring of this compound is a key functionalization strategy. These reactions proceed via electrophilic aromatic substitution, where the electron-rich nature of the phenol ring facilitates the attack of electrophiles. However, the steric hindrance imposed by the two ethyl groups at the ortho positions significantly influences the regioselectivity of these reactions.

Formylation , the introduction of a formyl group, can be achieved through various methods. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like phenols. chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). chemistrysteps.comjocpr.com The electrophilic iminium salt generated then attacks the aromatic ring. For this compound, the formylation is expected to occur at the meta position relative to the hydroxyl group, as the ortho positions are sterically hindered. Studies on similar sterically hindered phenols have shown that forcing conditions may be required for formylation. wikipedia.org

Acylation , the introduction of an acyl group, is typically carried out using the Friedel-Crafts reaction. wikipedia.orgkhanacademy.org This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgorganic-chemistry.org The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. Similar to formylation, the acylation of this compound will be directed to the less sterically hindered meta position. The choice of acylating agent and reaction conditions can be tailored to introduce a variety of acyl groups, thereby providing a versatile method for modifying the structure and properties of the parent phenol. It is important to note that the hydroxyl group of the phenol can compete with the aromatic ring for the acylating agent, potentially leading to O-acylation. Therefore, reaction conditions must be carefully controlled to favor C-acylation.

Oxidative Coupling Reactions Involving this compound

Oxidative coupling reactions are a powerful tool for the synthesis of larger molecules from phenolic precursors. In the case of this compound, these reactions proceed through the formation of a phenoxyl radical, which can then undergo coupling to form dimeric and oligomeric structures.

Formation of Dimeric and Oligomeric Structures from this compound

The oxidation of 2,6-disubstituted phenols, including this compound, can lead to the formation of various coupled products. The specific products formed depend on the oxidant used and the reaction conditions. Common oxidants include metal salts (e.g., ferricyanides, copper salts), enzymes (e.g., laccases, peroxidases), and electrochemical methods. researchgate.netgoogle.com

For phenols with alkyl substituents at the ortho and para positions, such as this compound, oxidative coupling can result in the formation of C-C or C-O linkages. C-C coupling can occur at the para-position to form a biphenol-type dimer, or at the ortho-positions if they are not fully substituted. rsc.org C-O coupling leads to the formation of polyphenylene ether (PPO) or polyphenylene oxide (PPO)-like structures. Given the substitution pattern of this compound, C-C coupling at the para position is a likely outcome, leading to the formation of 3,3',5,5'-tetraethyl-4,4'-dihydroxy-1,1'-biphenyl. Further oxidation and coupling can lead to the formation of higher oligomers and polymers.

Mechanisms of Phenoxyl Radical Formation and Coupling from this compound

The initial step in the oxidative coupling of this compound is the abstraction of the hydrogen atom from the phenolic hydroxyl group, which generates a 2,6-diethyl-4-methylphenoxyl radical. This process can be initiated by a one-electron oxidant. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions.

The subsequent coupling of these radicals can occur in several ways. Two phenoxyl radicals can directly couple (radical-radical coupling). Alternatively, a phenoxyl radical can attack a neutral phenol molecule (radical-molecule coupling). The regioselectivity of the coupling is influenced by both electronic and steric factors. For the 2,6-diethyl-4-methylphenoxyl radical, coupling is most likely to occur at the para position due to the steric hindrance at the ortho positions. This leads to the formation of a cyclohexadienone intermediate, which then tautomerizes to the more stable dimeric phenol. The continued oxidation and coupling of these dimers can lead to the formation of oligomeric and polymeric materials. nih.gov

Polymerization and Macromolecular Architectures Derived from this compound

This compound can serve as a monomer or a comonomer in the synthesis of various polymers, particularly phenolic resins and polyesters. Its structure, with a reactive hydroxyl group and sterically hindered ortho positions, imparts specific properties to the resulting macromolecular architectures.

Synthesis of Phenolic Resins Incorporating this compound Moieties

Phenolic resins are a class of thermosetting polymers produced by the reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde. nih.govsemanticscholar.org The incorporation of this compound into phenolic resins can modify their properties. The reaction with formaldehyde typically occurs at the positions ortho and para to the hydroxyl group. nih.gov In the case of this compound, the ortho positions are blocked by the ethyl groups, meaning that reaction with formaldehyde will primarily occur at the meta positions.

The synthesis of these resins can be carried out under acidic or basic conditions. nih.gov Under acidic conditions, novolac resins are formed, which are thermoplastic and require a curing agent for crosslinking. Under basic conditions, resol resins are produced, which contain reactive methylol groups and can self-cure upon heating. google.com The presence of the diethyl substituents in the resulting polymer network can influence properties such as solubility, thermal stability, and chemical resistance.

Role of this compound in Condensation Polymerizations

Beyond phenolic resins, this compound can participate in other condensation polymerizations. Its hydroxyl group can react with carboxylic acids, acyl chlorides, or esters to form polyesters. The bulky diethyl groups adjacent to the ester linkage in the resulting polymer would be expected to increase the rigidity of the polymer backbone and hinder bond rotation, potentially leading to polymers with higher glass transition temperatures and altered mechanical properties.

Furthermore, the phenolic hydroxyl group can be derivatized to introduce other functional groups, expanding the range of polymerization reactions in which it can participate. For example, conversion to an amine or an isocyanate would allow for its incorporation into polyamides or polyurethanes, respectively. In all these cases, the 2,6-diethyl-4-methylphenyl moiety would be integrated into the polymer backbone, influencing the final properties of the material.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Diethyl 4 Methylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For 2,6-diethyl-4-methylphenol, a combination of one-dimensional and multidimensional NMR techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a detailed map of its covalent framework.

Multidimensional NMR experiments are indispensable for unraveling complex spin systems and establishing connectivity between atoms within a molecule. For this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would provide a definitive structural assignment.

A COSY experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, this would primarily show the coupling between the methyl and methylene (B1212753) protons of the ethyl groups.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon atom.

The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. For instance, the protons of the ethyl groups would show correlations to the aromatic ring carbons, and the methyl protons on the ring would correlate with adjacent ring carbons.

Based on established chemical shift principles for substituted phenols, a predicted set of ¹H and ¹³C NMR data and key HMBC correlations for this compound are presented below.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-150.0H7, H8
2, 6-130.0H3, H5, H7, H8
3, 56.80 (s)128.0C2, C4, C5
4-129.0H3, H5, H10
7, 7'2.60 (q)22.0C1, C2, C6, C8
8, 8'1.20 (t)14.0C7
9---
102.25 (s)20.5C3, C4, C5
OH4.50 (s)-C1

Note: This is a predicted data table based on analogous compounds and spectroscopic principles.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide valuable information about the local environment of the nuclei. For this compound, ssNMR could be employed to study both its crystalline and amorphous forms.

In a crystalline state, this compound molecules would adopt a regular, repeating arrangement. Cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could provide high-resolution ¹³C spectra, revealing information about the number of crystallographically inequivalent molecules in the unit cell and details about the molecular conformation and packing.

In an amorphous or glassy state, the molecules are randomly oriented. ssNMR can probe the distribution of local environments and the degree of disorder. Techniques such as Wideline Separation (WISE) NMR could be used to investigate the mobility of different parts of the molecule in the amorphous solid.

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. In this compound, hindered rotation around the C-C bonds of the ethyl groups and potentially the C-O bond of the hydroxyl group could be investigated. Due to steric hindrance from the ortho-diethyl groups, the rotation of these side chains may be restricted.

Variable-temperature NMR experiments can be used to determine the energy barriers for these rotational processes. At low temperatures, the rotation may be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the rotational barriers (ΔG‡) can be calculated. Studies on the closely related 2,6-diethylphenol (B86025) have explored its conformational landscape and tunneling dynamics, providing a basis for understanding the rotational barriers in this compound. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to fragmentation, with the resulting fragment ions being analyzed. This provides detailed structural information. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺•. Subsequent fragmentation would be expected to follow pathways characteristic of alkylphenols.

A primary fragmentation pathway for hindered phenols involves the loss of an alkyl group. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage is a probable initial fragmentation step, leading to a stable benzylic cation. Another likely fragmentation is the loss of an entire ethyl radical (•CH₂CH₃).

Plausible Fragmentation Pathways for this compound in EI-MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
164149•CH₃[M - CH₃]⁺
164135•C₂H₅[M - C₂H₅]⁺
149121CO[M - CH₃ - CO]⁺

Note: This table presents plausible fragmentation pathways based on the principles of mass spectrometry for alkylphenols.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as different combinations of atoms will have slightly different exact masses.

For this compound, with a molecular formula of C₁₁H₁₆O, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). An experimentally determined mass from an HRMS instrument that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition.

Elemental Composition Data for this compound

Molecular FormulaTheoretical Exact Mass
C₁₁H₁₆O164.120115

This exact mass measurement is a critical piece of data for confirming the identity of this compound and distinguishing it from other isomers with the same nominal mass. echemi.com

Ion Mobility Mass Spectrometry for Conformational Studies of this compound

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of ions in the gas phase. It separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. This mobility is dependent on the ion's rotationally averaged collision cross-section (CCS), a value that is directly related to its three-dimensional structure. While specific IM-MS studies on this compound are not prominent in the literature, the principles of the technique allow for a clear hypothesis of its application for the compound's conformational analysis.

For a molecule like this compound, conformational diversity arises primarily from the rotation around the single bonds connecting the ethyl groups to the phenolic ring. These rotations can result in different spatial arrangements of the ethyl groups relative to the hydroxyl group and the methyl group, leading to distinct conformers. Although these conformers have the same mass-to-charge ratio (m/z), they would present slightly different shapes.

An IM-MS experiment would involve the following conceptual steps:

Ionization: The this compound molecules would first be ionized, typically using a soft ionization technique like electrospray ionization (ESI) to form [M-H]⁻ or [M+H]⁺ ions while preserving their conformational integrity.

Ion Mobility Separation: The generated ions would be introduced into an ion mobility drift cell. Conformers with a more compact structure would experience fewer collisions with the buffer gas and travel through the cell faster, exhibiting a shorter drift time. Conversely, more extended or sterically hindered conformers would have a larger CCS, leading to more collisions and a longer drift time.

Mass Analysis: Following the ion mobility separation, the ions are passed into a mass spectrometer, which separates them based on their m/z ratio.

The resulting data can be visualized as a two-dimensional plot of drift time (or CCS) versus m/z. For this compound, this would be expected to show a single m/z value corresponding to the molecular ion, but potentially multiple features along the drift time axis if different conformers are stable enough to exist as distinct populations in the gas phase. The relative intensities of these features would provide information on the relative abundance of each conformer. Such a study would yield valuable experimental data to complement theoretical conformational analysis performed using computational chemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their molecular vibrations. These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule. For this compound, IR and Raman spectroscopy can confirm the presence of hydroxyl, aromatic, and aliphatic C-H groups, as well as provide insights into the substitution pattern of the benzene (B151609) ring and intermolecular interactions.

Detailed Band Assignment and Functional Group Analysis of this compound

A detailed assignment of the vibrational bands for this compound can be predicted based on established group frequencies for substituted phenols. The key vibrational modes are associated with the O-H, C-H, C=C, and C-O bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds, making it an excellent tool for observing the O-H and C-O stretching vibrations. The absorption of infrared radiation occurs when the frequency of the radiation matches the frequency of a molecular vibration that produces a change in the dipole moment.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and C-C backbone stretches are often strong in the Raman spectrum.

The expected vibrational bands for this compound are summarized in the table below.

Table 1: Predicted Vibrational Band Assignments for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity Notes
O-H Stretch (Free) ~3600 Weak Sharp, Strong Observed in dilute solution in a non-polar solvent.
O-H Stretch (H-bonded) 3200 - 3500 Weak Broad, Strong Observed in concentrated solutions or pure sample.
Aromatic C-H Stretch 3010 - 3100 3050 - 3080 Medium-Weak Typically sharp peaks.
Aliphatic C-H Stretch (asymmetric) 2960 - 2970 2960 - 2970 Strong From CH₃ and CH₂ groups.
Aliphatic C-H Stretch (symmetric) 2870 - 2880 2870 - 2880 Strong From CH₃ and CH₂ groups.
Aromatic C=C Stretch (ring) 1600, 1500, 1450 1600, 1500 Medium-Strong Multiple bands are characteristic of the aromatic ring.
Aliphatic C-H Bend 1440 - 1470 1440 - 1470 Medium Scissoring and bending modes of CH₂ and CH₃.
O-H In-plane Bend 1330 - 1420 Weak Medium Can be coupled with C-H modes.
C-O Stretch 1180 - 1260 Weak Strong Characteristic of phenols.
Aromatic C-H Out-of-plane Bend 800 - 860 Weak Strong Position is indicative of the 1,2,3,5-tetrasubstitution pattern.

Investigating Hydrogen Bonding Interactions in this compound through Vibrational Spectroscopy

The hydroxyl group of this compound can act as a hydrogen bond donor, leading to intermolecular association (dimerization or polymerization). Vibrational spectroscopy, particularly IR spectroscopy, is exceptionally sensitive to such interactions.

The O-H stretching vibration is the most indicative probe for hydrogen bonding.

In a dilute solution using a non-polar solvent (e.g., carbon tetrachloride), intermolecular hydrogen bonding is minimized. The IR spectrum would be dominated by a sharp, relatively high-frequency band around 3600 cm⁻¹, corresponding to the "free" or non-hydrogen-bonded O-H stretch.

As the concentration increases , or in the pure liquid/solid state, intermolecular hydrogen bonding becomes significant. This results in the appearance of a broad, intense absorption band shifted to a lower frequency (typically 3200-3500 cm⁻¹). The broadening of the band is due to the variety of different hydrogen-bonded species (dimers, trimers, etc.) present, each with a slightly different O-H bond strength and vibrational frequency. The shift to a lower wavenumber indicates a weakening of the O-H covalent bond as it participates in the hydrogen bond.

The presence of two bulky ethyl groups ortho to the hydroxyl group creates significant steric hindrance. This hindrance would be expected to weaken the intermolecular hydrogen bonds compared to unhindered phenols like phenol (B47542) itself. dtic.milacs.org A spectroscopic study comparing this compound to less hindered phenols would likely show the hydrogen-bonded O-H band appearing at a higher frequency and being less broad, quantitatively reflecting the reduced strength and ordering of the hydrogen-bonding network due to steric effects.

X-ray Crystallography and Diffraction Studies for Solid-State Structure of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous data on the molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsion angles.

Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice, including the rotational orientation of the two ethyl groups and the position of the hydroxyl hydrogen atom.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-C, C-O, O-H, aromatic C-H) and bond angles would be obtained, allowing for comparison with theoretical calculations and data from related structures.

The steric hindrance provided by the ortho-ethyl groups would likely have a significant influence on the crystal packing and the geometry of any hydrogen bonds formed, making its crystallographic study of considerable scientific interest.

Ultra-High Performance Chromatographic Separations

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. UHPLC is an ideal technique for the separation and quantification of this compound in various samples.

Method Development for Quantitative Analysis of this compound in Complex Matrices (e.g., environmental, industrial)

Developing a robust UHPLC method for the quantitative analysis of this compound in complex matrices like industrial wastewater or environmental water samples requires careful optimization of sample preparation, chromatographic separation, and detection.

Sample Preparation: Due to the expected low concentrations of the analyte and the presence of interfering substances, a pre-concentration and clean-up step is essential. Solid Phase Extraction (SPE) is the most common and effective technique for this purpose. acs.org

Sorbent: A reversed-phase sorbent such as C18 (octadecylsilyl) or a polymer-based sorbent would be suitable for extracting the relatively non-polar this compound from aqueous samples.

Procedure: A typical SPE procedure involves conditioning the cartridge with a solvent like methanol (B129727), equilibrating with water, loading the aqueous sample, washing away interferences with a weak solvent (e.g., water/methanol mixture), and finally eluting the analyte with a strong organic solvent like methanol or acetonitrile. The eluate is then typically evaporated and reconstituted in the mobile phase for UHPLC analysis.

UHPLC Method Parameters: A hypothetical, optimized UHPLC method for the analysis of this compound is outlined below.

Table 2: Hypothetical UHPLC Method Parameters for this compound Analysis
Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately non-polar compounds like alkylphenols.
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape and suppresses ionization of the phenolic group.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent providing good elution strength.
Gradient Elution Start at 40% B, increase to 95% B over 5 minutes Gradient elution is necessary to effectively elute the analyte while separating it from potential interferences in complex matrices.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID UHPLC column.
Column Temperature 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 - 5 µL Small injection volumes are typical for UHPLC to prevent band broadening.
Detection UV-Vis Diode Array Detector (DAD) Phenols have a strong chromophore (the benzene ring) and absorb UV light. A DAD allows for monitoring at the absorbance maximum (~270-280 nm) and checking for peak purity.

Method Validation: Once developed, the method would be validated according to standard guidelines to ensure its reliability. Key validation parameters would include linearity (assessed by a calibration curve), limit of detection (LOD), limit of quantification (LOQ), accuracy (determined by spike-recovery experiments), and precision (repeatability and intermediate precision).

Chiral Separations of Analogs of this compound (if applicable)

The compound this compound is achiral and therefore does not exist as enantiomers. However, analogs of this compound can be designed to be chiral, often exhibiting a form of axial chirality known as atropisomerism. nih.gov This phenomenon arises from restricted rotation around a single bond, typically due to large, bulky substituents that prevent free rotation. nih.gov The separation of these atropisomers is crucial as different enantiomers can have distinct biological activities. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for separating enantiomers. csfarmacie.czphenomenex.com The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with axial chirality. csfarmacie.czmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects. nih.gov Another class of effective CSPs is based on cyclodextrins, which separate enantiomers based on the formation of inclusion complexes. nih.govmolnar-institute.com

The separation of atropisomers can be challenging due to the potential for on-column interconversion (racemization) if the rotational energy barrier is low. molnar-institute.com Therefore, chromatographic conditions, particularly temperature, must be carefully controlled. Low temperatures are often necessary to prevent interconversion during the separation process, ensuring accurate quantification of the enantiomeric ratio. molnar-institute.com

Table 4: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Analogs.
CSP TypeChiral Selector ExampleTypical Mobile PhasePrimary Interaction Mechanism
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Alcohol) or Reversed PhaseHydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar Organic, or Reversed PhaseSimilar to cellulose-based CSPs
Cyclodextrin-basedβ-cyclodextrin derivativesReversed Phase (Water/Acetonitrile/Methanol)Inclusion complexation, hydrogen bonding
Macrocyclic AntibioticTeicoplanin, VancomycinReversed Phase, Polar OrganicMultiple interaction sites (ionic, hydrogen bonding, etc.)

Electroanalytical Techniques for Redox Characterization of this compound

Electroanalytical techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of phenolic compounds. For sterically hindered phenols like this compound, these methods provide insights into their oxidation mechanisms and antioxidant activity.

The electrochemical oxidation of hindered phenols typically occurs at the hydroxyl group and is an irreversible process. electrochemsci.org The reaction involves the transfer of an electron and a proton to form a stable phenoxyl radical. The steric hindrance provided by the bulky alkyl groups (diethyl) at the ortho positions stabilizes this radical, which is key to the antioxidant function of these compounds.

Cyclic voltammetry of a hindered phenol in a suitable solvent system will show an anodic (oxidation) peak on the forward scan but will lack a corresponding cathodic (reduction) peak on the reverse scan, confirming the irreversible nature of the oxidation. electrochemsci.org The potential at which the oxidation peak occurs (Epa) is a measure of how easily the compound is oxidized. The presence of electron-donating alkyl groups on the aromatic ring, such as the two ethyl groups and one methyl group in this compound, generally lowers the oxidation potential, making the compound a more effective antioxidant compared to unsubstituted phenol.

Studies on analogous compounds like 2,6-dimethylphenol (B121312) and 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated this irreversible electrocatalytic reaction process. electrochemsci.org The oxidation potential is influenced by factors such as the solvent, pH, and the specific alkyl substituents on the phenol ring.

Table 5: Anodic Peak Potentials (Epa) for the Oxidation of 2,6-Dialkylphenols.
CompoundTechniqueElectrodeMediumOxidation Potential (Epa vs. ref)
2,6-DimethylphenolCVGlassy CarbonpH 7.0 PBS~ +0.65 V
2,6-Di-tert-butylphenol (B90309)CVGlassy CarbonAcetonitrile~ +1.4 V (vs. Ag/AgCl)
2,6-Di-tert-butyl-4-methylphenol (BHT)CVGlassy CarbonAcetonitrile~ +1.2 V (vs. Ag/AgCl)
This compoundCVGlassy CarbonAcetonitrile(Expected to be similar to BHT)

Theoretical and Computational Chemistry Applied to 2,6 Diethyl 4 Methylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of 2,6-Diethyl-4-methylphenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic properties and reactivity of molecules. nih.govscispace.com For this compound, these calculations provide insights into its optimized geometry, orbital energies, and charge distribution. Methods like the B3LYP functional combined with a suitable basis set such as 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

For this compound, the HOMO is primarily localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which is characteristic of its potential to act as a nucleophile or an antioxidant by donating electrons. The LUMO is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov

Table 1: Calculated FMO Properties of this compound Note: These values are representative and can vary based on the computational method and basis set used.

Molecular OrbitalEnergy (eV)Description
HOMO-8.54Highest Occupied Molecular Orbital; associated with electron-donating ability (nucleophilicity).
LUMO0.43Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)8.97Energy difference; indicates chemical reactivity and kinetic stability.

The Electrostatic Potential Surface (ESP) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. wolfram.comyoutube.com It is invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. The map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.net

In an ESP map of this compound:

Negative Potential (Red): This region is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This is the primary site for electrophilic attack.

Positive Potential (Blue): A region of positive potential is located around the hydrogen atom of the hydroxyl group, making it susceptible to attack by nucleophiles and capable of acting as a hydrogen bond donor.

Neutral Potential (Green): The aromatic ring and the alkyl (diethyl and methyl) groups constitute the largely nonpolar, neutral regions of the molecule.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules.

Computational studies on the closely related 2,6-diethylphenol (B86025) have revealed the presence of different conformers arising from the orientation of the ethyl groups and the hydroxyl group. researchgate.netscimarina.org MD simulations can map the potential energy surface to identify these stable conformations and the energy barriers between them. Furthermore, these simulations can model the behavior of this compound in various solvents, showing how solvent molecules arrange around the solute and form hydrogen bonds with the hydroxyl group, which in turn influences the conformational preferences and reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Computational Prediction Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict their activity for a specific biological target, such as an enzyme or receptor.

A QSAR model is built using a "training set" of molecules with known activities. nih.gov For each molecule, numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) are calculated. A mathematical equation is then derived to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, untested analogs. For hindered phenols like this compound, relevant descriptors might include LogP (hydrophobicity), molar refractivity (a measure of volume and polarizability), and electronic parameters derived from quantum chemical calculations.

Table 2: Example of Descriptors for a Hypothetical QSAR Model of Phenolic Analogs

DescriptorProperty RepresentedPotential Influence on Activity
LogPHydrophobicity/LipophilicityAffects membrane permeability and binding to hydrophobic pockets in proteins.
HOMO EnergyElectron-donating abilityCorrelates with antioxidant activity.
Molecular VolumeSteric bulkInfluences the fit of the molecule into a receptor's active site.
Dipole MomentMolecular polarityAffects solubility and dipole-dipole interactions with the target.

Prediction of Spectroscopic Signatures of this compound through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can be crucial for structure verification and interpretation of experimental data. researchgate.netbohrium.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be predicted with good accuracy by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted spectra can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations. Computational methods can calculate the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and twists within the molecule. For this compound, this would include the characteristic O-H stretch, aromatic C-H stretches, and vibrations of the alkyl groups.

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton TypeHypothetical Experimental Shift (ppm)Predicted Shift (ppm)
-OH4.84.6
Aromatic -H6.86.9
-CH₂-2.62.5
Ring -CH₃2.22.2
Ethyl -CH₃1.21.1

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is an essential tool for elucidating the detailed step-by-step pathways of chemical reactions. researchgate.netgriffith.edu.au For reactions involving this compound, such as its antioxidant activity (hydrogen atom transfer to a radical species) or electrophilic substitution on the aromatic ring, computational methods can provide a wealth of information that is often difficult to obtain experimentally.

Table 4: Hypothetical Calculated Relative Energies for the Reaction of this compound with a Peroxyl Radical (ROO•)

SpeciesRelative Energy (kJ/mol)Description
Reactants (Phenol + ROO•)0Initial state of the system.
Transition State+25Energy barrier for hydrogen atom transfer.
Products (Phenoxyl Radical + ROOH)-60Final state; reaction is exothermic.

Compound Index

Reactivity Profiles and Mechanistic Pathways of 2,6 Diethyl 4 Methylphenol

Oxidation Pathways and Radical Scavenging Mechanisms of 2,6-Diethyl-4-methylphenol

As a hindered phenolic antioxidant, this compound primarily functions by interrupting the chain reactions of free radicals. This is achieved through the donation of its phenolic hydrogen atom to a radical, thereby neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is crucial to its antioxidant efficacy, as it is less likely to initiate new oxidation chains. The antioxidant activity of this compound can proceed through two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Single Electron Transfer (SET) Mechanisms of this compound

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to a radical species, forming a radical cation from the antioxidant and an anion from the radical. This is often a stepwise process, followed by the deprotonation of the antioxidant radical cation to yield the more stable phenoxyl radical.

The feasibility of the SET mechanism is influenced by the ionization potential of the phenol (B47542) and the electron affinity of the radical. While direct kinetic data for the SET mechanism of this compound is not extensively documented in publicly available literature, the presence of electron-donating alkyl groups (diethyl and methyl) on the phenol ring lowers its ionization potential, making the initial electron transfer more favorable compared to unsubstituted phenol.

ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+

The formation of the phenoxyl radical (ArO•) is the key to terminating the oxidative chain.

Hydrogen Atom Transfer (HAT) Pathways of this compound

The Hydrogen Atom Transfer (HAT) mechanism is a concerted process where the phenolic hydrogen atom is transferred to a radical in a single step. This is generally considered the predominant pathway for hindered phenols in scavenging peroxyl radicals (ROO•), which are key intermediates in lipid peroxidation and polymer degradation.

The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation. For hindered phenols, the steric hindrance provided by the ortho-alkyl groups, in this case, the two ethyl groups, plays a critical role. While very bulky groups like tert-butyl can sterically hinder the approach of the radical to the hydroxyl group, the ethyl groups in this compound provide sufficient steric shielding to enhance the stability of the resulting phenoxyl radical without significantly impeding the hydrogen transfer. nist.gov

The reaction is as follows:

ArOH + R• → ArO• + RH

Computational studies on similar 2,6-dialkylphenols can provide insights into the BDE of this compound. For instance, the BDE of the O-H bond in phenols is influenced by the electronic effects of the substituents. The electron-donating nature of the ethyl and methyl groups helps to stabilize the resulting phenoxyl radical, thereby lowering the O-H BDE and enhancing the rate of hydrogen atom transfer.

ParameterDescriptionSignificance in HAT Mechanism
Bond Dissociation Enthalpy (BDE) of O-HThe energy required to break the O-H bond homolytically.A lower BDE indicates a greater ease of hydrogen atom donation and thus, a more effective antioxidant via the HAT pathway.
Steric Hindrance at Ortho PositionsThe spatial arrangement of the ethyl groups around the hydroxyl group.Stabilizes the resulting phenoxyl radical by preventing dimerization and other side reactions, and can influence the rate of hydrogen abstraction. nist.gov
Electronic Effects of SubstituentsThe electron-donating nature of the alkyl groups.Stabilizes the electron-deficient transition state and the resulting phenoxyl radical, thereby facilitating the HAT process.

Antioxidant Activity in Chemical and Material Systems (Mechanistic Focus)

In practical applications, such as the stabilization of polymers and oils, this compound functions by intercepting chain-carrying radicals, primarily peroxyl radicals. The mechanism involves the donation of the phenolic hydrogen to the peroxyl radical, forming a hydroperoxide and a 2,6-diethyl-4-methylphenoxyl radical.

The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron into the aromatic ring and the steric protection afforded by the ortho-ethyl groups. This stability prevents it from initiating new oxidation chains. The fate of the phenoxyl radical can involve several pathways, including reaction with another radical to form non-radical products or undergoing further reactions to form quinone-methides and other transformation products.

Acid-Base Equilibrium and Proton Transfer Dynamics of this compound

The phenolic hydroxyl group of this compound is weakly acidic and can dissociate in the presence of a base to form a phenolate (B1203915) anion and a proton.

ArOH ⇌ ArO- + H+

The proton transfer dynamics are crucial in understanding its behavior in different solvent systems and its potential to act as a proton donor in certain chemical reactions. The rate of proton transfer can be influenced by the solvent polarity and the presence of proton acceptors.

CompoundpKa (in water, approx.)Effect of Substituents on Acidity
Phenol9.95Reference compound.
2,6-Dimethylphenol (B121312)10.59 researchgate.netElectron-donating methyl groups decrease acidity (increase pKa).
This compoundEstimated to be slightly > 10.59Electron-donating ethyl and methyl groups are expected to further decrease acidity.

Photochemical Transformations of this compound

Exposure of this compound to ultraviolet (UV) radiation can induce photochemical transformations. Phenols can absorb UV light, leading to the excitation of electrons to higher energy states. This can result in the homolytic cleavage of the O-H bond, generating a phenoxyl radical and a hydrogen atom.

ArOH + hν → ArO• + H•

The generated phenoxyl radical can then participate in a variety of secondary reactions, including dimerization, disproportionation, or reaction with other molecules in the system. The specific products of photolysis will depend on the wavelength of the incident light, the solvent, and the presence of other reactive species such as oxygen.

For hindered phenols, photochemical reactions can lead to the formation of colored degradation products, which can be a concern in applications where color stability is important. The photolysis of 2,6-dialkylphenols can lead to the formation of quinone-type structures and other complex condensation products. While specific studies on the photolysis of this compound are scarce, the general principles of phenol photochemistry suggest that such transformations are likely to occur.

Thermal Degradation and Stability Mechanisms of this compound

This compound exhibits good thermal stability, which is a key requirement for its use as an antioxidant in high-temperature applications such as polymer processing. However, at sufficiently high temperatures, it will undergo thermal decomposition.

The thermal degradation of hindered phenols can proceed through various pathways. One common initial step is the homolytic cleavage of the C-C bonds of the alkyl substituents, particularly the weaker bonds in the ethyl groups. This can lead to the formation of smaller radical fragments and a modified phenol structure.

Another potential degradation pathway involves the cleavage of the aromatic ring itself at very high temperatures, leading to the formation of a complex mixture of smaller hydrocarbons and oxygenated compounds. The specific products of thermal degradation can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Studies on the pyrolysis of similar phenolic compounds have shown the formation of various aromatic and aliphatic hydrocarbons, as well as smaller phenolic derivatives. arabjchem.org

Reactivity Towards Electrophiles and Nucleophiles at the Phenolic Core of this compound

The reactivity of this compound is fundamentally governed by the interplay between the electron-donating, activating hydroxyl (-OH) group and the sterically demanding alkyl substituents on the aromatic ring. The two ethyl groups at the ortho positions (2 and 6) and the methyl group at the para position (4) create a unique electronic and steric environment that dictates the compound's behavior towards both electrophiles and nucleophiles.

Reactivity Towards Nucleophiles

The primary reaction of this compound with nucleophiles, particularly strong bases, involves the deprotonation of the acidic phenolic proton to yield the corresponding 2,6-diethyl-4-methylphenoxide ion. byjus.com Direct nucleophilic substitution on the aromatic ring is highly unfavorable as the ring is electron-rich and lacks the necessary electron-withdrawing groups to stabilize an intermediate Meisenheimer complex.

The resulting phenoxide ion is an ambident nucleophile, possessing two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the para-position). The reaction of this phenoxide with electrophiles, such as alkyl halides, can result in either O-alkylation (forming an ether) or C-alkylation (forming a substituted cyclohexadienone). ic.ac.uk

The regiochemical outcome of this reaction is governed by several factors, including the Hard and Soft Acids and Bases (HSAB) principle, the solvent, and the nature of the counter-ion. ic.ac.ukreddit.com

O-Alkylation is generally favored under conditions of kinetic control, with polar aprotic solvents, and larger, less coordinating counter-ions (e.g., K⁺). Hard electrophiles also tend to react at the hard oxygen site. reddit.com

C-Alkylation is often favored under thermodynamic control. The steric hindrance from the two ortho-ethyl groups in 2,6-diethyl-4-methylphenoxide significantly impedes the approach of electrophiles to the oxygen atom, thereby increasing the likelihood of C-alkylation at the less hindered para-position. ic.ac.uk Smaller, more coordinating cations like Li⁺ can chelate with the oxygen, further blocking it and promoting attack at the carbon. ic.ac.uk

Given the steric shielding of the oxygen atom, C-alkylation at the para-position is a competitive pathway for the 2,6-diethyl-4-methylphenoxide ion, leading to the formation of 2,6-diethyl-4-methyl-4-alkylcyclohexa-2,5-dienone derivatives.

Table 2: Factors Influencing the Regioselectivity of Alkylation for 2,6-Diethyl-4-methylphenoxide

FactorFavors O-Alkylation (Ether Formation)Favors C-Alkylation (Dienone Formation)
Electrophile (HSAB) Hard electrophiles (e.g., dimethyl sulfate)Soft electrophiles (e.g., allyl bromide, benzyl (B1604629) bromide) reddit.com
Counter-ion Large, non-coordinating cations (K⁺, Cs⁺) ic.ac.ukSmall, coordinating cations (Li⁺, Mg²⁺) ic.ac.uk
Solvent Polar aprotic solvents (e.g., DMF, DMSO) ic.ac.ukProtic or nonpolar solvents
Temperature Lower temperatures (Kinetic control)Higher temperatures (Thermodynamic control)

Applications of 2,6 Diethyl 4 Methylphenol in Advanced Materials Science and Chemical Engineering

Role of 2,6-Diethyl-4-methylphenol as an Antioxidant and Stabilizer in Polymer Systems

This compound, a sterically hindered phenolic compound, plays a crucial role as an antioxidant and stabilizer in various polymer systems. Its primary function is to inhibit or retard the degradation of polymers caused by oxidative processes, thereby extending the material's service life and maintaining its desired physical and mechanical properties. The effectiveness of this compound as a stabilizer is attributed to its molecular structure, specifically the presence of a hydroxyl group on a benzene (B151609) ring, flanked by two ethyl groups at the ortho positions. This steric hindrance is key to its antioxidant activity.

Mechanisms of Polymer Degradation Inhibition by this compound

The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the polymer peroxy radicals (ROO•), which are key intermediates in the oxidation chain. This transfer neutralizes the highly reactive peroxy radical, forming a stable hydroperoxide and a phenoxy radical derived from the this compound.

The resulting phenoxy radical is significantly less reactive than the initial polymer peroxy radical due to the delocalization of the unpaired electron over the aromatic ring and the steric hindrance provided by the two ortho-ethyl groups. This stability prevents the phenoxy radical from initiating new oxidation chains. It can further react with another peroxy radical to form non-radical, stable products, effectively terminating the chain reaction.

The general efficiency of sterically hindered phenolic antioxidants is influenced by the nature of the substituents at the 2 and 6 positions on the phenolic ring. specialchem.com

Application in Thermoplastics and Elastomers

This compound finds application as a stabilizer in a variety of thermoplastics and elastomers to protect them during high-temperature processing and long-term service. In thermoplastics such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), the addition of hindered phenolic antioxidants is crucial to prevent degradation during extrusion and molding, where the polymer is exposed to high temperatures and shear forces. The presence of these antioxidants helps to maintain the melt flow index (MFI) and preserve the mechanical properties of the final product. For instance, in polypropylene, sterically hindered bisphenol antioxidants have demonstrated high performance in preventing degradation during accelerated aging. researchgate.net

In elastomers, such as isoprene (B109036) rubber, maintaining the material's elasticity and preventing oxidative embrittlement is critical. While specific performance data for this compound is not extensively detailed in publicly available literature, the analogous compound 4,4'-bis(2,6-di-tert-butylphenol) has shown high performance as an antioxidant in isoprene rubber. researchgate.net The general class of phenolic antioxidants is vital for protecting these materials from degradation.

Utilization in Lubricant and Fuel Formulations for Oxidation Prevention

The performance and lifespan of lubricants and fuels are significantly impacted by oxidation, which can lead to increased viscosity, sludge formation, and the generation of corrosive by-products. machinerylubrication.com this compound, as a hindered phenolic antioxidant, is utilized in these formulations to enhance their oxidative stability.

The fundamental mechanism of action in lubricants and fuels is the same as in polymers: radical scavenging. By donating a hydrogen atom, it neutralizes the peroxy radicals that are formed during the oxidation of hydrocarbon molecules in the base oil. This slows down the oxidative degradation of the lubricant, helping to maintain its viscosity and extend its operational life. semanticscholar.org

Performance Enhancement in High-Temperature Lubricants

Precursor for Specialty Chemicals and Fine Chemical Synthesis

While this compound is primarily known for its antioxidant properties, it also serves as a starting material or intermediate in the synthesis of more complex molecules and specialty chemicals. The substituted phenolic ring provides a versatile scaffold for further chemical modifications.

For example, derivatives of this compound are key intermediates in the synthesis of certain agrochemicals. The synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide, an intermediate for the herbicide pinoxaden, starts from 2,6-diethyl-4-methylaniline (B1582614), which can be prepared from this compound. oriprobe.com Furthermore, patents describe the synthesis of 2,6-diethyl-4-methylphenyl malonic acid diester, another intermediate for pinoxaden, from a precursor derived from this compound. google.com The synthesis of 2,6-diethyl-4-methyl bromobenzene (B47551), which can be a precursor for various fine chemicals, sometimes involves this compound as a potential starting material or an impurity that needs to be controlled. google.com

Ligand Design and Coordination Chemistry Involving this compound

The field of coordination chemistry often utilizes organic molecules as ligands that can bind to metal ions to form complex structures with specific catalytic, magnetic, or optical properties. While direct studies on the use of this compound as a ligand are limited in publicly accessible literature, the broader class of substituted phenols is extensively used in ligand design.

For instance, derivatives of 4-methylphenol, such as 2,6-diformyl-4-methylphenol, have been used to synthesize Schiff base ligands that form binuclear metal complexes. researchgate.net These complexes can exhibit interesting geometries and biological activities. nih.gov The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The substituents on the phenolic ring, such as the diethyl groups in this compound, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and stability. The synthesis of metal complexes with specific geometries and catalytic activities is an active area of research, and sterically hindered phenols are valuable building blocks in this field. rsc.orgmdpi.com

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from ligands based on the 2,6-disubstituted-4-methylphenol framework exhibit significant catalytic activity in various organic transformations. The introduction of a metal center into the ligand structure can dramatically enhance its catalytic potential compared to the free ligand. researchgate.net

These complexes are particularly noted for their role in oxidation reactions. By mimicking the active sites of natural enzymes, certain metal complexes can act as efficient biomimetic catalysts. For example, copper(II) complexes have demonstrated notable catalytic efficiency in the green oxidation of phenol (B47542) using hydrogen peroxide as a benign oxidant. orientjchem.org The metal center facilitates the activation of the oxidant, thereby promoting the transformation of the substrate under milder conditions.

The catalytic performance is influenced by several factors, including the nature of the metal ion, the coordination geometry of the complex, and the electronic properties of the ligand. The ligand framework, derived from the substituted phenol, provides a stable and sterically defined environment around the metal ion, which can influence the selectivity and efficiency of the catalytic process. orientjchem.org Research has shown that Schiff base metal complexes can serve as effective catalysts for a range of reactions, yielding products in high yields. nanobioletters.com

Table 2: Catalytic Activity of Related Schiff Base-Metal Complexes
Metal ComplexReaction TypeApplication/FindingReference
Cu(II) ComplexesPhenol OxidationDemonstrates high catalytic efficiency using H₂O₂ as a green oxidant. orientjchem.org
Co(II), Ni(II), Cu(II), Zn(II) ComplexesGeneral Organic SynthesisCatalytic activity is enhanced by complexation with metals, leading to high product yields. researchgate.net
Various Transition Metal ComplexesEnzyme Inhibition/ActivationComplexes can act as inhibitors for various aminopeptidases, showing potential in biochemical regulation. nih.gov

Integration into Coatings, Adhesives, and Resins

In the field of materials science, this compound is primarily utilized as an antioxidant and stabilizer, particularly for polymers used in coatings, adhesives, and resins. Its chemical structure, featuring a phenolic hydroxyl group sterically hindered by two adjacent ethyl groups, makes it an effective free radical scavenger. This structural class is commonly referred to as hindered phenolic antioxidants. specialchem.com

The mechanism of action involves the donation of the hydrogen atom from the hydroxyl group to reactive peroxy radicals (R-O-O•) that are formed during the autoxidation of organic materials. This donation deactivates the radical and terminates the oxidative chain reaction, thereby preventing the degradation of the polymer backbone. specialchem.com This process is crucial for maintaining the material's mechanical properties, appearance, and service life.

In Coatings: Phenolic antioxidants are added to paint and coating formulations to enhance stability during both manufacturing and storage, as well as to protect the final cured film from environmental degradation caused by heat and oxygen. specialchem.com They are effective in preventing undesirable outcomes such as skin formation in liquid paint and discoloration or loss of mechanical integrity in the dried coating. specialchem.com

In Adhesives: Hot-melt adhesives, which are subjected to high temperatures during application, are susceptible to oxidative degradation. This can lead to changes in viscosity, discoloration, and the formation of gels or char, which compromise adhesive performance. The inclusion of hindered phenolic antioxidants, often in combination with secondary antioxidants like phosphites, provides the necessary thermal stability during processing and application. specialchem.com

In Resins: this compound and its analogs are used as stabilizers in a wide variety of resins, including acrylonitrile-butadiene-styrene (ABS), polyvinyl chloride (PVC), and latex. m-chemical.co.jp By inhibiting thermo-oxidative degradation, these antioxidants ensure that the resins retain their intended physical and chemical properties during high-temperature processing and throughout their functional lifetime. Phenolic compounds can also serve as fundamental building blocks (monomers) in the synthesis of certain polymers, such as epoxy novolac resins, which are known for their excellent chemical resistance and are used in high-performance coatings and linings. ekb.eg

Table 3: Function of this compound in Material Formulations
Material TypePrimary FunctionMechanism of ActionBenefitReference
CoatingsAntioxidantFree radical scavengingPrevents skinning, discoloration, and film degradation. specialchem.com
Adhesives (Hot-Melt)Thermal StabilizerInhibits oxidation at high temperaturesEliminates skin/gel formation and maintains viscosity. specialchem.com
Resins (ABS, PVC)Antioxidant / StabilizerFree radical scavengingPreserves mechanical properties and prevents discoloration during processing. m-chemical.co.jp

Environmental Occurrence, Fate, and Ecotoxicological Implications of 2,6 Diethyl 4 Methylphenol

Environmental Distribution and Partitioning of 2,6-Diethyl-4-methylphenol

Direct measurements of this compound in environmental compartments are notably absent from published research. However, the environmental distribution of other alkylphenols, a class of compounds to which this compound belongs, has been documented. These related compounds are known to enter the environment through various pathways, including industrial and municipal wastewater discharges, surface runoff, and atmospheric deposition.

Occurrence in Aquatic and Terrestrial Ecosystems (Non-human focus)

Specific data on the occurrence of this compound in aquatic and terrestrial ecosystems could not be found in the reviewed literature. Nevertheless, studies on other alkylphenols, such as nonylphenols and octylphenols, have demonstrated their presence in various environmental matrices. These compounds are frequently detected in surface waters, sediments, and even in aquatic organisms. For instance, nonylphenol concentrations in the air in the United States have been recorded to range from 0.01 to 81 ng/m³, showing seasonal variations. In treated wastewater effluents, concentrations of alkylphenol ethoxylate metabolites have been found to be between < 0.1 to 369 µg/l in the US, 6 and 343 µg/l in Spain, and up to 330 µg/l in the UK. Due to their physicochemical properties, including high partition coefficients, these compounds tend to accumulate in sediments, with concentrations reported from < 0.1 to 13,700 µg/kg in the US.

Given its structural similarity to other persistent alkylphenols, it is plausible that this compound could be present in environments impacted by industrial activities where it is used. The lipophilic nature of such compounds suggests a tendency to partition from water into sediment and biota. However, without specific monitoring data, its actual environmental concentrations and distribution patterns remain speculative.

Atmospheric Transport and Deposition

There is a lack of specific research on the atmospheric transport and deposition of this compound. However, studies on other alkylphenols indicate that atmospheric transport can be a significant pathway for their distribution. For example, nonylphenols and tert-octylphenol have been detected in the atmosphere of the lower Hudson River Estuary, with gas-phase concentrations showing seasonal dependence. The predominance of local sources over long-range transport was suggested for these compounds in that specific urbanized estuary.

Biodegradation Pathways of this compound in Environmental Matrices

Direct studies on the biodegradation of this compound are scarce. However, research on the microbial degradation of structurally similar hindered phenols, such as 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), provides valuable insights into the potential transformation mechanisms.

Microbial Transformation Mechanisms of this compound

The steric hindrance provided by the two ethyl groups at the ortho positions to the hydroxyl group in this compound is expected to influence its susceptibility to microbial attack. Studies on other alkylphenols have shown that both bacteria and fungi can be involved in their degradation.

For instance, the bacterium Pseudomonas aeruginosa has been shown to efficiently degrade the sterically hindered compound 2,6-di-tert-butylphenol. Another study identified a strain of Alcaligenes sp. capable of degrading 2,6-DTBP, utilizing it as a sole carbon and energy source. The degradation of long-chain alkylphenols by sphingomonads has been reported to occur via an unusual ipso-substitution mechanism, which differs from the degradation pathways of short-chain alkylphenols. Fungal degradation of long-chain branched alkylphenols may preferentially involve alkyl chain oxidation and the formation of phenolic polymers through the action of intracellular and extracellular oxidative enzymes.

Given the structural similarities, it is plausible that microbial communities in soil and water could adapt to degrade this compound, likely through initial oxidation of the alkyl side chains or the aromatic ring. The presence of the methyl group at the para position might also influence the initial enzymatic attack.

Identification of Major Biodegradation Products of this compound

No studies have identified the specific biodegradation products of this compound. Based on the degradation pathways of other phenols and alkylphenols, several potential transformation products can be hypothesized.

Bacterial degradation of phenols typically proceeds through the formation of catechol, which is then subject to ring cleavage via either the ortho or meta pathway. For alkylphenols, initial hydroxylation of the aromatic ring or oxidation of the alkyl chains are common primary steps. In the case of this compound, initial oxidation could lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids from the ethyl and methyl groups. Subsequent ring cleavage would then produce smaller, more readily biodegradable organic acids.

The biodegradation of 2,4-di-tert-butylphenol (B135424) by bacterial isolates from industrial wastewater was found to proceed through hydroxylation, leading to the formation of di-tert-butyl-catechol, which was further metabolized. It is reasonable to assume a similar initial hydroxylation step for this compound, followed by ring fission. However, the exact nature of the metabolites will depend on the specific microbial species and the enzymatic machinery involved.

Photodegradation and Hydrolysis of this compound in Natural Waters

Specific experimental data on the photodegradation and hydrolysis of this compound in natural waters are not available in the scientific literature. However, the general behavior of phenolic compounds under the influence of sunlight and in aqueous environments can provide some indications.

Phenolic compounds can undergo photodegradation in the presence of sunlight, a process that can be influenced by various factors in the aquatic environment, such as the presence of photosensitizers and reactive oxygen species. For example, the photodegradation of 2,6-dimethylphenol (B121312) has been studied in the presence of natural iron oxide and oxalate, where hydroxyl radicals were confirmed to be involved in the degradation process. Another study on the photocatalytic degradation of 2,6-dimethylphenol using TiO2 showed that the process could be enhanced by the addition of H2O2 or Fe(III). These findings suggest that indirect photolysis mechanisms may play a role in the transformation of this compound in sunlit surface waters.

Hydrolysis is generally not considered a major degradation pathway for simple phenols under typical environmental pH conditions. The carbon-oxygen bond of the hydroxyl group to the aromatic ring is stable. Sterically hindered phenols are also generally resistant to hydrolysis. Therefore, it is unlikely that hydrolysis would be a significant abiotic degradation process for this compound in natural waters.

Ecotoxicological Assessment of this compound on Non-Human Organisms

The environmental impact of this compound, a substituted phenolic compound, is an area of growing concern. While specific ecotoxicological data for this particular chemical is limited in publicly available scientific literature, general principles of environmental toxicology concerning phenolic compounds and data from structurally similar molecules can be used to infer its potential effects on various non-human organisms. The toxicity of substituted phenols to aquatic species is often correlated with their physical and chemical properties, such as the octanol-water partition coefficient (Kow), which indicates their potential for bioaccumulation.

Impact on Aquatic Organisms (e.g., algae, invertebrates, fish models)

For structurally related compounds, a study on 4-methylphenol provides some context. The 96-hour LC50 for the fathead minnow (Pimephales promelas) was reported to be between 16.5 and 28.6 mg/L, and the 48-hour LC50 for Daphnia magna was 1.4 mg/L. epa.gov It is important to note that the two ethyl groups in this compound may alter its toxicity profile compared to 4-methylphenol. Generally, an increase in alkyl substitution can lead to increased lipophilicity and potentially higher toxicity.

Table 1: Predicted Aquatic Toxicity of this compound (Illustrative)

OrganismEndpointPredicted Value (mg/L)Confidence Level
Green AlgaeEC50 (72h)1 - 10Low
Daphnia magnaEC50 (48h)0.5 - 5Low
Fathead MinnowLC50 (96h)1 - 15Low
Note: This table is illustrative and based on general trends for substituted phenols. Specific experimental data for this compound is not available.

Effects on Terrestrial Microorganisms and Plant Growth

Information regarding the specific effects of this compound on terrestrial microorganisms is scarce. However, studies on other alkylphenols suggest that these compounds can impact soil microbial communities. The introduction of phenolic compounds into the soil can lead to shifts in microbial populations, potentially affecting nutrient cycling and other vital soil processes. Some fungi have been shown to degrade cresols (methylphenols), indicating a potential for microbial breakdown of this compound, though this may be accompanied by initial toxic effects. researchgate.net

With respect to plant growth, research on the structurally similar compound 2,6-di-tert-butyl-4-methylphenol provides valuable insights. mdpi.com This compound has been shown to exhibit phytotoxic properties, inhibiting the germination and seedling growth of both monocotyledonous (Allium cepa) and dicotyledonous (Lactuca sativa) plants. mdpi.com The inhibitory effects were observed at concentrations as low as 0.01 mM. mdpi.com While the ethyl groups in this compound are smaller than the tert-butyl groups, it is plausible that it could exert similar phytotoxic effects, potentially acting as an allelochemical that affects the growth of surrounding vegetation. The effects of phenolic compounds on plant germination and growth can vary depending on the plant species and the concentration of the compound, with some studies showing inhibitory effects at high concentrations and no effect or even stimulation at lower concentrations. researchgate.net

Table 2: Phytotoxicity of 2,6-Di-tert-butyl-4-methylphenol on Lactuca sativa (Lettuce)

Concentration (mM)Germination Inhibition (%)Seedling Growth Inhibition (%)
0.01>50>50
0.1Significant InhibitionSignificant Inhibition
0.5Significant InhibitionSignificant Inhibition
1Significant InhibitionSignificant Inhibition
Source: Adapted from a study on 2,6-Di-tert-butyl-4-methylphenol. mdpi.com Data for this compound is not available.

Bioaccumulation Potential in Environmental Food Chains (Non-human)

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value suggests a greater tendency for a substance to partition into fatty tissues of organisms, indicating a higher potential for bioaccumulation. While a specific experimentally determined log Kow for this compound was not found in the reviewed literature, its structure, with a phenol (B47542) ring and alkyl substituents, suggests a moderate to high potential for bioaccumulation in non-human food chains.

Remediation Strategies for this compound in Environmental Systems

The remediation of environments contaminated with this compound would likely involve strategies similar to those employed for other phenolic compounds. These can be broadly categorized into physical, chemical, and biological methods.

Physical and Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs are effective in degrading a wide range of organic pollutants, including phenols. mdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can break down the complex structure of this compound into simpler, less toxic compounds, and ultimately to carbon dioxide and water. mdpi.com Common AOPs include the use of ozone, hydrogen peroxide, UV radiation, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). mdpi.comscielo.br The combination of UV and hydrogen peroxide has been shown to be a powerful AOP for phenol degradation. mdpi.com Sonophotocatalysis, which combines ultrasound, UV light, and a catalyst like titanium dioxide, has also demonstrated significant degradation and mineralization of related compounds. nih.gov

Adsorption: Activated carbon is a widely used adsorbent for removing phenolic compounds from water due to its high surface area and porous structure. However, this method only transfers the contaminant from the water to a solid phase, which then requires further treatment or disposal.

Soil Washing and Flushing: For contaminated soils, ex-situ soil washing or in-situ soil flushing using surfactants can be employed to enhance the removal of hydrophobic organic compounds like alkylphenols. mdpi.com

Biological Remediation (Bioremediation):

Microbial Degradation: Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down contaminants. Several microbial strains have been identified that can degrade phenol and its derivatives. researchgate.net The effectiveness of bioremediation can be enhanced through biostimulation (adding nutrients to stimulate indigenous microbial populations) or bioaugmentation (introducing specific microorganisms with known degradative capabilities). nih.gov

Phytoremediation: This approach uses plants to remove, degrade, or contain environmental contaminants. platergroup.co.uk While specific plants for the remediation of this compound have not been identified, the potential phytotoxicity of the compound would need to be considered. mdpi.com Some plants can promote the growth of beneficial microbes in the rhizosphere that can degrade organic pollutants. platergroup.co.uk

Table 3: Overview of Potential Remediation Strategies for this compound

StrategyDescriptionAdvantagesDisadvantages
Advanced Oxidation Processes (AOPs) Use of highly reactive radicals to oxidize the contaminant. Examples include UV/H₂O₂, O₃, Fenton's reagent. mdpi.comscielo.brRapid and effective degradation, potential for complete mineralization. mdpi.comCan be costly, may produce byproducts.
Bioremediation Utilization of microorganisms to break down the contaminant into less harmful substances. researchgate.netCost-effective, environmentally friendly.Can be slow, effectiveness depends on environmental conditions.
Phytoremediation Use of plants to remove, degrade, or contain the contaminant. platergroup.co.ukAesthetically pleasing, low cost.Slow process, limited to the root zone, potential for contaminant transfer.
Adsorption (Activated Carbon) Physical binding of the contaminant to the surface of an adsorbent material.High removal efficiency for a wide range of organics.Does not destroy the contaminant, requires regeneration or disposal of carbon.
Soil Washing/Flushing Use of water or surfactant solutions to remove contaminants from soil. mdpi.comCan be effective for highly contaminated soils.Generates contaminated wastewater that requires treatment.

Future Research Directions and Emerging Paradigms for 2,6 Diethyl 4 Methylphenol

Advanced Catalytic Systems for Sustainable Synthesis of 2,6-Diethyl-4-methylphenol

The industrial synthesis of this compound typically involves the ortho-alkylation of p-cresol (B1678582) with ethylene (B1197577), a process traditionally reliant on aluminum-based catalysts. Future research is geared towards developing more sustainable and efficient catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Key research frontiers include:

Heterogeneous Catalysts: A shift from homogeneous catalysts to solid, reusable heterogeneous catalysts is a primary goal. Zeolites, modified clays, and metal-organic frameworks (MOFs) are being investigated for their potential to provide high selectivity for the desired 2,6-disubstituted product while allowing for easy separation and recycling. The structured pores of these materials can offer shape-selectivity, favoring the formation of this compound over other isomers.

Base Metal Catalysis: To move away from catalysts based on rare or toxic metals, research is focusing on abundant and less toxic first-row transition metals like iron, copper, and nickel. diva-portal.orgdiva-portal.org Developing catalysts based on these elements that can achieve high activity and selectivity for the ortho-alkylation of phenols is a significant challenge but offers substantial environmental and economic benefits. diva-portal.orgdiva-portal.org

Photocatalysis and Electrocatalysis: The use of light or electricity to drive the synthesis represents a paradigm shift towards greener chemical production. diva-portal.orgdiva-portal.org Research into photocatalytic systems could enable the reaction to proceed under milder conditions (lower temperature and pressure), while electrocatalysis offers a way to use renewable energy sources to power the synthesis. diva-portal.orgdiva-portal.org

Catalytic SystemPotential AdvantagesResearch Focus
Zeolite-Based Catalysts High shape-selectivity, reusability, thermal stability.Optimizing pore size and acidity to maximize yield of the 2,6-isomer.
Base Metal Complexes (Fe, Cu, Ni) Low cost, low toxicity, high abundance.Ligand design to control catalytic activity and prevent catalyst deactivation.
Immobilized Homogeneous Catalysts Combines high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.Developing robust support materials and linking strategies to prevent leaching. diva-portal.org
Photocatalytic Systems Use of light energy, operation under mild conditions.Designing efficient photocatalysts that can absorb visible light and activate the reactants.

Exploration of Novel Derivatization Pathways and Functional Materials Based on this compound

The chemical structure of this compound, with its reactive hydroxyl group and aromatic ring, makes it an excellent platform for creating a wide range of derivatives and functional materials. Future research will focus on moving beyond its traditional role as a simple antioxidant to creating high-value, specialized molecules and polymers.

Promising areas of exploration include:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as a pendant group can create materials with built-in antioxidant and thermal stability. Research into polymerization of phenol (B47542) derivatives could lead to novel high-performance plastics, resins, and elastomers that resist degradation. This approach is analogous to the modification of polystyrene with similar hindered phenols to create heterogeneous antioxidants. merckmillipore.com

Ligand Synthesis for Coordination Chemistry: The phenolic group can be derivatized to create sophisticated ligands for metal complexes. These complexes could find applications in catalysis, sensing, or even as therapeutic agents. For example, derivatives like 2,6-diformyl-4-methylphenol have been used to create chemosensors for metal ions. rsc.org

Advanced Functional Fluids: Derivatization can be used to modify the physical properties of this compound, such as its solubility and viscosity, to create advanced lubricants, hydraulic fluids, or heat transfer fluids with superior oxidative stability.

Derivatization StrategyTarget Functional MaterialPotential Application
Epoxidation of Hydroxyl Group Epoxy ResinsHigh-performance adhesives and composites with enhanced thermal stability.
Mannich Reaction Aminomethylated PhenolsCuring agents, corrosion inhibitors, and ligands for metal catalysis.
Esterification/Etherification Phenolic Esters/EthersPlasticizers, synthetic lubricants, and specialty solvents.
Coupling Reactions Biphenolic CompoundsMonomers for high-temperature resistant polymers like polycarbonates and polysulfones.

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity of this compound

The application of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize chemical research. For this compound, these technologies can accelerate the discovery and optimization process in several key areas.

Future directions include:

Property Prediction: ML models can be trained on existing data for phenols to predict various properties of this compound and its hypothetical derivatives. This includes predicting antioxidant activity, toxicity, solubility, and thermal stability, thereby allowing researchers to screen vast numbers of potential molecules in silico before committing to laboratory synthesis.

Reaction Optimization: AI algorithms can be used to optimize the synthesis of this compound. By analyzing variables such as catalyst type, temperature, pressure, and reactant ratios, these models can predict the conditions that will lead to the highest yield and purity, significantly reducing the time and resources required for experimental development.

Mechanism Elucidation: Computational chemistry, augmented by machine learning, can help elucidate the complex reaction mechanisms involved in both the synthesis and the antioxidant action of this compound. Understanding these pathways at a molecular level is crucial for designing better catalysts and more effective antioxidant derivatives.

Development of Ultrasensitive Analytical Methods for Environmental Monitoring of this compound

As with many industrial chemicals, the presence of this compound in the environment, even at trace levels, is of interest. Future research will focus on developing analytical techniques that are more sensitive, selective, and field-deployable than current methods.

Key areas for advancement are:

Advanced Chromatographic Techniques: While gas chromatography-mass spectrometry (GC-MS) is a standard method, future work will involve coupling it with novel sample preparation and derivatization techniques to enhance detection limits. researchgate.net The development of new derivatizing agents that react specifically with hindered phenols could improve selectivity and sensitivity. researchgate.netsigmaaldrich.com

Electrochemical Sensors: The development of electrochemical sensors offers the potential for real-time, on-site monitoring of this compound in water sources. These sensors would be based on electrodes modified with materials that selectively interact with the target molecule, producing a measurable electrical signal.

Spectroscopic Probes: Research into fluorescent or colorimetric probes that change their optical properties upon binding to this compound could lead to simple and rapid detection methods suitable for field testing kits.

Investigation of this compound in Interdisciplinary Chemical Research

The unique properties of this compound position it at the intersection of several scientific disciplines. Future research will likely see it being explored in new, interdisciplinary contexts.

Materials Science: Beyond simple polymer stabilization, there is potential to use this compound derivatives in the design of "smart" materials. For instance, stimuli-responsive polymers that change their properties in response to oxidative stress could be developed.

Biomedical Research: The antioxidant properties of hindered phenols are of great interest in studying oxidative stress in biological systems. While distinct from its well-known cousin, 2,6-di-tert-butyl-4-methylphenol (BHT), research into the biological activity of this compound and its derivatives could explore their potential as modulators of biological pathways sensitive to reactive oxygen species.

Food Chemistry: As a potent antioxidant, there is scope for investigating this compound or its derivatives as advanced food preservatives, potentially offering improved stability or different physical properties compared to existing options like BHT.

Concluding Remarks on the Scientific Significance of this compound

This compound is more than a bulk industrial antioxidant; it is a versatile chemical scaffold with significant untapped potential. The future research directions outlined here—from sustainable synthesis using advanced catalysis to the creation of novel functional materials and the application of artificial intelligence—highlight a clear trajectory towards more sophisticated and high-value applications. The continued exploration of this compound will not only expand its utility but also contribute to fundamental knowledge in catalysis, polymer science, and analytical chemistry. Its journey from a seemingly simple phenol to a key component in advanced materials and systems underscores its enduring scientific significance.

Q & A

Q. What are the optimized synthetic routes for 2,6-Diethyl-4-methylphenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves cyclization reactions using precursors like ethyl 2-ethyl-3-oxohexanoate and formaldehyde. Key variables include:

  • Catalyst selection : Sodium methoxide (NaOMe) or NaOH in methanol/THF improves reaction efficiency .
  • Temperature : Reflux conditions (e.g., 60°C) enhance product formation but require careful control to avoid side reactions.
  • Purification : Ethyl acetate extraction followed by column chromatography yields purities >90% (GC-MS) .

Table 1: Comparative Synthesis Methods

ExampleCatalystSolventTemp.YieldPurity (GC-MS)
1NaOMeMeOH60°C72%92%
2NaOHTHFReflux81%90% (mixture)
3NaOHTHF/H₂OReflux70%95%
Source: Adapted from synthetic protocols in .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies major impurities.
  • Spectroscopy :
  • IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and alkyl C-H stretches (2800–3000 cm⁻¹).
  • ¹H NMR : Methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm) validate substitution patterns.
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 178.16 (theoretical) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the thermochemical properties of this compound?

Methodological Answer: Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) provides accurate thermochemical

  • Atomization Energies : Calculated with <3 kcal/mol deviation from experimental values using Becke’s 1993 functional .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to predict solubility and reactivity in polar solvents.
  • Reaction Pathways : Transition state analysis (TSA) identifies energy barriers for derivatization reactions .

Q. How do structural modifications (e.g., substituent variations) affect the chemical reactivity of this compound?

Methodological Answer: Substituent effects are studied via:

  • Electrophilic Aromatic Substitution (EAS) : Methyl/ethyl groups act as ortho/para directors. Chlorination at the 4-position requires Lewis acid catalysts (e.g., AlCl₃) .
  • Steric Effects : Bulky tert-butyl groups reduce reaction rates in alkylation, as seen in analogs like 2,6-Di-tert-butyl-4-methylphenol .
  • Comparative Studies : Analogues like 4-sec-Butyl-2,6-di-tert-butylphenol show altered antioxidant activity due to steric hindrance .

Q. What analytical techniques resolve co-eluting impurities in this compound samples?

Methodological Answer: Advanced separation strategies include:

  • GC×GC-MS : Two-dimensional chromatography separates co-eluting isomers (e.g., this compound vs. 2,4-Diethyl-6-methylphenol) .
  • HPLC-DAD/ELSD : Paired detectors differentiate non-UV-active impurities (e.g., residual solvents).
  • NMR-based Metabolomics : Statistical Total Correlation Spectroscopy (STOCSY) identifies impurity clusters in complex mixtures .

Data Contradiction Analysis

  • Synthetic Yields : Example 2 in reports 81% yield but produces a 90:10 mixture of regioisomers, suggesting competing pathways under THF reflux. This contrasts with Example 1’s 72% yield of a single product, highlighting solvent-dependent selectivity.
  • Computational Accuracy : Becke’s DFT method predicts atomization energies within 2.4 kcal/mol error, but deviations increase for sterically hindered derivatives (e.g., tert-butyl analogs), necessitating empirical corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.